molecular formula C10H11FO3 B13474758 3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid

3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13474758
M. Wt: 198.19 g/mol
InChI Key: MLKPZCRUXASIQS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11FO3 This compound is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylbenzene.

    Halogenation: The aromatic ring is halogenated to introduce the fluoro group.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.

    Carboxylation: The carboxylic acid group is introduced via carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.

    3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the hydroxyl group.

    3-Fluoro-2-methylphenol: Similar in structure but lacks the carboxylic acid group.

Uniqueness

3-(3-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of its fluoro-substituted aromatic ring, hydroxyl group, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

MLKPZCRUXASIQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CC(C(=O)O)O

Origin of Product

United States

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